molecular formula C41H37ClN6O5 B1668596 Carzelesin CAS No. 119813-10-4

Carzelesin

Numéro de catalogue B1668596
Numéro CAS: 119813-10-4
Poids moléculaire: 729.2 g/mol
Clé InChI: BBZDXMBRAFTCAA-AREMUKBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carzelesin is a cyclopropylpyrroloindole prodrug analogue and DNA minor groove binding agent, with antineoplastic activity. After hydrolysis, the cyclopropyl group of carzelesin alkylates N3-adenine in a sequence-selective fashion. This results in tumor growth inhibition.

Applications De Recherche Scientifique

Antitumor Activity and Cytotoxicity

Carzelesin, a prodrug cyclopropylpyrroloindole analogue, has been identified as a potent agent with significant antitumor activity. Its efficacy stems from its ability to form covalent adducts with DNA in a sequence-selective manner, primarily targeting the DNA minor groove. Carzelesin undergoes a two-step activation process, converting into a DNA-reactive compound that exhibits cytotoxicity. This compound has shown notable therapeutic efficacy against various tumor types in preclinical studies, including leukemia, pancreatic carcinoma, lung carcinoma, and human tumor xenografts, often resulting in significant tumor growth inhibition or complete remission in some cases (Li et al., 1992).

Pharmacokinetics and Clinical Studies

The pharmacokinetics of Carzelesin have been studied in both preclinical and clinical settings. A Phase I study highlighted its administration as a 4-weekly intravenous infusion, noting its primary dose-limiting toxicity as hematological, characterized by neutropenia and thrombocytopenia. The study established the maximum tolerated dose and identified a dose level that allowed for the best dose intensity for multiple courses (Awada et al., 1999). Furthermore, its comparative pharmacology across different species including mice, rats, and humans, revealed significant interspecies differences in tolerance and bone marrow toxicity, which are important considerations for its clinical use (van Tellingen et al., 1998).

Therapeutic Efficacy

Carzelesin's therapeutic efficacy has been evaluated against a range of human tumor xenografts, including those resistant to other treatments. It has shown significant growth inhibition in various tumor lines, with partial or complete regressions in certain cases, highlighting its potential as a potent antitumor agent (Houghton et al., 2004).

Pharmaceutical Development

The development of a stable parenteral dosage form for Carzelesin has been a subject of research, leading to the formulation of a stable solution suitable for phase I clinical trials. This development considered aspects like solubility, stability, and dosage requirements, crucial for its effective use in clinical settings (Jonkman de Vries et al., 2004).

DNA Interaction and Sequence Selectivity

The mechanism of DNA interaction by Carzelesin, particularly its sequence selectivity in alkylation, has been studied to understand its cytotoxic effects better. Such insights are fundamental to its application as an antitumor agent (Yoon & Lee, 1998).

Propriétés

Numéro CAS

119813-10-4

Nom du produit

Carzelesin

Formule moléculaire

C41H37ClN6O5

Poids moléculaire

729.2 g/mol

Nom IUPAC

[(8S)-8-(chloromethyl)-6-[5-[[6-(diethylamino)-1-benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-4-yl] N-phenylcarbamate

InChI

InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51)/t26-/m1/s1

Clé InChI

BBZDXMBRAFTCAA-AREMUKBSSA-N

SMILES isomérique

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

SMILES canonique

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Apparence

Solid powder

Autres numéros CAS

119813-10-4

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

carzelesin
NSC 619029
U 80244
U-80244

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carzelesin
Reactant of Route 2
Reactant of Route 2
Carzelesin
Reactant of Route 3
Reactant of Route 3
Carzelesin
Reactant of Route 4
Reactant of Route 4
Carzelesin
Reactant of Route 5
Reactant of Route 5
Carzelesin
Reactant of Route 6
Reactant of Route 6
Carzelesin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.